N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride
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Overview
Description
N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride is a chemical compound with a complex structure that includes a cycloheptyl group, a phenylpyrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the cycloheptyl amine derivative. This is followed by the formation of the phenylpyrazole core through cyclization reactions. The final step involves the coupling of the cycloheptyl amine with the phenylpyrazole carboxamide under specific reaction conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, alter gene expression, or affect cellular processes, depending on its specific binding properties and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpyrazole derivatives and cycloheptyl amine derivatives, which share structural features with N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride.
Uniqueness
What sets this compound apart is its unique combination of a cycloheptyl group and a phenylpyrazole moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c19-18(11-6-1-2-7-12-18)14-20-17(23)16-10-13-22(21-16)15-8-4-3-5-9-15;/h3-5,8-10,13H,1-2,6-7,11-12,14,19H2,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZXBYLNNKOAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=NN(C=C2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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